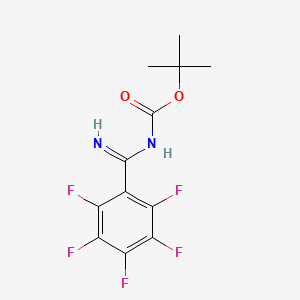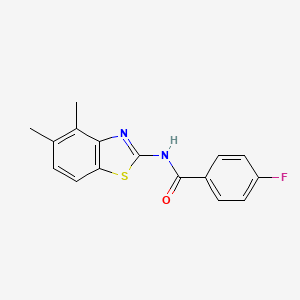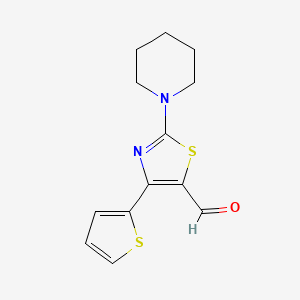
Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate, also known as TBPC, is a synthetic chemical compound that has a wide range of applications in research and laboratory experiments. TBPC is a carboxylate ester of tert-butyl alcohol and pentafluorobenzenecarboximidoyl, and is an important building block for the synthesis of other compounds. TBPC is used in a variety of chemical reactions, including organic synthesis, polymerization, and photodecomposition. TBPC is also used in the synthesis of drugs and other materials, and in the development of new materials.
Applications De Recherche Scientifique
Synthesis and Derivatives
The chemical compound has a role in the synthesis of complex molecules, demonstrating its utility in diverse chemical reactions. For example, the synthesis of the penta-N-protected polyamide derivative of thermopentamine containing independently removable amino-protecting groups showcases the versatility of tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate derivatives in producing complex molecular structures (J. Pak, M. Hesse, 1998). This demonstrates the compound's utility in selective deprotection and acylation reactions, enabling precise modifications to enhance molecular functionality.
Molecular Structure and Interactions
Studies on chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, reveal insights into molecular interactions involving simultaneous hydrogen and halogen bonds on carbonyl groups (P. Baillargeon et al., 2017). Such research highlights the significance of tert-butyl carbamate structures in understanding and exploiting molecular interactions for the design of advanced materials and pharmaceuticals.
Carbene Chemistry
Research on carbene-induced transformations exemplifies the chemical's relevance in creating novel compounds. The transformation of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene using a stable carbene demonstrates innovative approaches to molecular synthesis, expanding the possibilities for developing new materials and catalysts (S. Clendenning et al., 2000).
Pharmacokinetic Properties and Drug Analogues
The compound's structural motif is relevant in medicinal chemistry, where modifications of the tert-butyl group in bioactive compounds impact their pharmacokinetic properties and efficacies. Comparative studies of different substituents, including tert-butyl, have elucidated their effects on lipophilicity, metabolic stability, and overall drug performance (Matthias V. Westphal et al., 2015).
Metabolic Studies
Investigations into the metabolism of related compounds, like 3,5-di-tert.-butylphenyl N-methylcarbamate, provide insights into oxidative processes in various species, including flies and mice. Understanding such metabolic pathways is crucial for assessing the environmental and health impacts of chemical compounds (P. Douch, J. Smith, 1971).
Propriétés
IUPAC Name |
tert-butyl (NZ)-N-[amino-(2,3,4,5,6-pentafluorophenyl)methylidene]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5N2O2/c1-12(2,3)21-11(20)19-10(18)4-5(13)7(15)9(17)8(16)6(4)14/h1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXZNSDFOSZYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=C(C(=C(C(=C1F)F)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=C(C(=C(C(=C1F)F)F)F)F)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821515.png)

![4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2821519.png)

![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)
![5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2821524.png)
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2821525.png)


![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2821532.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2821534.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)